molecular formula C25H29N3O B1677032 Nufenoxole CAS No. 57726-65-5

Nufenoxole

Cat. No.: B1677032
CAS No.: 57726-65-5
M. Wt: 387.5 g/mol
InChI Key: CVOCKGAVXLCEGM-UHFFFAOYSA-N
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Description

Nufenoxole, also known as SC-27166, is an antidiarrhoeal drug that acts as a peripherally selective opioid agonist. It is structurally characterized by the presence of a 1,3,4-oxadiazole ring and a 2-azabicyclo[2.2.2]octane moiety. Unlike other opioid agonists, this compound does not cross the blood-brain barrier, which allows it to selectively target diarrhoea without producing analgesic effects .

Preparation Methods

The synthesis of nufenoxole involves the formation of the 1,3,4-oxadiazole ring and the incorporation of the 2-azabicyclo[2.2.2]octane moiety. The synthetic route typically includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale manufacturing.

Chemical Reactions Analysis

Nufenoxole undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the oxadiazole ring or other functional groups.

    Substitution: this compound can undergo substitution reactions, particularly at the oxadiazole ring, to form various derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Nufenoxole has several scientific research applications, including:

Mechanism of Action

Nufenoxole exerts its effects by binding to opioid receptors in the myenteric plexus of the intestine. This binding inhibits the secretion of fluids and electrolytes, thereby reducing diarrhoea. The compound’s inability to cross the blood-brain barrier ensures that it does not produce central nervous system effects, making it a safer alternative to other opioid agonists .

Comparison with Similar Compounds

Nufenoxole is similar to other antidiarrhoeal agents like loperamide and diphenoxylate. its unique structure allows it to selectively target peripheral opioid receptors without affecting the central nervous system. This makes this compound a safer option for treating diarrhoea compared to other opioid agonists that can cause central nervous system side effects .

Similar compounds include:

Properties

CAS No.

57726-65-5

Molecular Formula

C25H29N3O

Molecular Weight

387.5 g/mol

IUPAC Name

2-[3-(2-azabicyclo[2.2.2]octan-2-yl)-1,1-diphenylpropyl]-5-methyl-1,3,4-oxadiazole

InChI

InChI=1S/C25H29N3O/c1-19-26-27-24(29-19)25(21-8-4-2-5-9-21,22-10-6-3-7-11-22)16-17-28-18-20-12-14-23(28)15-13-20/h2-11,20,23H,12-18H2,1H3

InChI Key

CVOCKGAVXLCEGM-UHFFFAOYSA-N

SMILES

CC1=NN=C(O1)C(CCN2CC3CCC2CC3)(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC1=NN=C(O1)C(CCN2CC3CCC2CC3)(C4=CC=CC=C4)C5=CC=CC=C5

Appearance

Solid powder

57726-65-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Nufenoxole;  Nufenoxolum;  SC 27166;  SC-27166;  SC27166; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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